1,2,3-trichlorobenzene-d3
Description
Structure
3D Structure
Properties
CAS No. |
3907-98-0 |
|---|---|
Molecular Formula |
C6H3Cl3 |
Molecular Weight |
184.5 g/mol |
IUPAC Name |
1,2,3-trichloro-4,5,6-trideuteriobenzene |
InChI |
InChI=1S/C6H3Cl3/c7-4-2-1-3-5(8)6(4)9/h1-3H/i1D,2D,3D |
InChI Key |
RELMFMZEBKVZJC-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)Cl)[2H] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Enrichment Methodologies for 1,2,3 Trichlorobenzene D3
Direct Deuteration of Chlorobenzene (B131634) Precursors
Direct deuteration methods involve the exchange of hydrogen atoms for deuterium (B1214612) on a pre-existing chlorobenzene or dichlorobenzene molecule. These methods are often favored for their atom economy and straightforward approach.
Catalytic Deuterium Exchange Reactions (e.g., using D₂O and Pd/C)
Catalytic hydrogen-deuterium (H/D) exchange is a powerful technique for labeling aromatic compounds. The use of a heterogeneous catalyst like palladium on carbon (Pd/C) with heavy water (D₂O) as the deuterium source is a common practice. mdpi.com The reaction mechanism generally involves the activation of C-H bonds by the metal surface, facilitating exchange with deuterium from D₂O. researchgate.net
For the synthesis of 1,2,3-trichlorobenzene-d3, a likely precursor would be 1,2-dichlorobenzene (B45396) or 1,2,3-trichlorobenzene (B84244) itself, which would undergo H/D exchange at the available aromatic positions. However, the efficiency of deuteration can be influenced by the electronic nature of the substrate. Electron-deficient aromatic rings, such as those substituted with chlorine atoms, often exhibit lower reactivity towards H/D exchange with Pd/C compared to electron-rich aromatics. researchgate.net Platinum-based catalysts (Pt/C) have shown a higher tendency to deuterate aromatic positions compared to palladium catalysts, which may preferentially exchange aliphatic hydrogens. researchgate.net Studies have shown that for some aromatic halides, dehalogenation can be a competing reaction. researchgate.net
A typical procedure might involve heating the chlorobenzene precursor with Pd/C and D₂O under a deuterium or hydrogen atmosphere. The in-situ generation of D₂ gas from D₂O and a reducing agent like aluminum can also be employed to facilitate the exchange. mdpi.com
Deuterohypophosphorous Acid-Mediated Deamination Approaches for Deuteration
A regioselective method for introducing deuterium into an aromatic ring is through the deamination of an aromatic amine. cdnsciencepub.com This approach involves diazotization of an appropriately substituted chloroaniline, followed by reduction with deuterohypophosphorous acid (D₃PO₂). For the synthesis of this compound, one could envision starting with a tetrachloroaniline and replacing the amino group with deuterium, or starting with a dichloro-diamino-benzene and replacing both amino groups.
A more direct route would be the deamination of 2,3,4-trichloroaniline. The amine is diazotized, and the resulting diazonium salt is treated with D₃PO₂ to yield this compound. This method offers high specificity for the position of deuterium incorporation. Research has demonstrated that deamination of aromatic amines directly in 50% deuterohypophosphorous acid by adding sodium nitrite (B80452) is a viable method, avoiding the costly use of D₂O as a solvent for the diazotization step. cdnsciencepub.com While this method is effective, the isotopic purity of the final product can sometimes be compromised by the presence of hydrogen in the amino group of the precursor, potentially requiring further enrichment steps. cdnsciencepub.com
Optimization of Reaction Conditions for Isotopic Purity and Yield
Achieving high isotopic purity and chemical yield is a primary goal in the synthesis of labeled compounds. nih.gov For catalytic H/D exchange reactions, several parameters can be optimized.
Table 1: Factors for Optimizing Catalytic H/D Exchange Reactions
| Parameter | Effect on Purity and Yield | Notes |
|---|---|---|
| Catalyst | The choice of metal (e.g., Pd, Pt, Ru, Ir) and support can significantly affect selectivity and activity. researchgate.netsnnu.edu.cn Pt/C is often more effective for aromatic C-H deuteration than Pd/C. researchgate.net | Catalyst loading and preparation method are also critical. |
| Temperature | Higher temperatures generally increase the reaction rate but can also lead to side reactions like dehalogenation or scrambling of isotopes. researchgate.net | Optimal temperature must be determined empirically for each substrate. |
| Deuterium Source | D₂O is the most common and cost-effective source. snnu.edu.cn D₂ gas can also be used, sometimes in conjunction with D₂O. mdpi.com | The purity of the deuterium source directly impacts the final isotopic enrichment. |
| Solvent | The choice of solvent can influence catalyst activity and substrate solubility. researchgate.net | For Pd/C catalyzed hydrodechlorination, methanol (B129727) has been shown to be an effective solvent. researchgate.net |
| Reaction Time | Longer reaction times can lead to higher deuterium incorporation but also increase the risk of side reactions and isotopic scrambling. | Monitoring the reaction progress is essential to determine the optimal time. |
In deamination reactions, the purity of the deuterohypophosphorous acid is critical. The presence of any H₃PO₂ will result in the formation of the non-deuterated product, lowering the isotopic purity. Careful control of the reaction stoichiometry and temperature is also necessary to maximize the yield and minimize by-product formation. For all methods, purification techniques such as chromatography or recrystallization are often required to isolate the desired product with high chemical and isotopic purity. acs.org
Purification and Isolation Techniques for High Isotopic Purity
Following synthesis, crude this compound contains a mixture of the desired deuterated product, its non-deuterated counterpart, and other reaction byproducts. Effective purification is essential to isolate the compound with a high degree of both chemical and isotopic purity.
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of specific compounds from complex mixtures. labcompare.comijcpa.in This method operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material, making it suitable for purification workflows. labcompare.com
For compounds like trichlorobenzenes, reverse-phase (RP) HPLC is often employed. sielc.com In this technique, the stationary phase is nonpolar, while the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The separation is based on the differential partitioning of the mixture's components between the stationary and mobile phases.
The process can be scaled from analytical to preparative levels, allowing for the purification of valuable compounds like isotopically labeled standards. labcompare.comsielc.com The selection of the column, mobile phase composition, and flow rate are critical parameters that must be optimized to achieve high resolution and purity. labcompare.comleacsa.com.mx After separation on the column, the fraction containing the purified this compound is collected for subsequent analysis. ijcpa.in
| Parameter | Description | Common Conditions |
|---|---|---|
| Column Type | The stationary phase where separation occurs. | Reverse-Phase (e.g., C18) sielc.com |
| Mobile Phase | The solvent that moves the sample through the column. | Acetonitrile/Water mixture sielc.com |
| Flow Rate | The speed at which the mobile phase passes through the column. | 10-100 mL/min for preparative scale ijcpa.in |
| Detection | Method for observing the separated components. | UV at 235-240 nm leacsa.com.mx |
Recrystallization is a fundamental and effective technique for purifying solid organic compounds. The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. unifr.chslideshare.net The impure solid is dissolved in a hot solvent in which it is highly soluble, and upon slow cooling, the desired compound crystallizes out, leaving impurities behind in the solution. unifr.ch
For 1,2,3-trichlorobenzene, which is a solid at room temperature with a melting point of approximately 63-64°C, recrystallization can be an effective final purification step. researchgate.netnih.gov The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Absolute ethanol (B145695) has been noted as a suitable solvent for recrystallizing related chlorinated nitrobenzene (B124822) compounds. researchgate.net The process can be repeated to further enhance the purity of the final product. researchgate.net
Another related method is melt crystallization, which has been applied to purify isomers of trichlorobenzene. google.compatsnap.com This technique involves cooling the molten mixture to induce crystallization of the desired isomer, followed by a "sweating" step where the temperature is slowly increased to remove occluded impurities. google.compatsnap.com
Isotopic Purity Assessment and Validation
After purification, it is essential to verify the isotopic enrichment and confirm the location of the deuterium atoms within the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool for this purpose. magritek.com
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure of a molecule. For isotopically labeled compounds, specific NMR methods can be used to determine the level and position of deuterium incorporation. uni-koeln.denih.gov
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy detects the presence of hydrogen (¹H) nuclei. When a hydrogen atom is replaced by a deuterium (²H) atom, the corresponding signal in the ¹H-NMR spectrum disappears or significantly diminishes. magritek.com This makes ¹H-NMR an excellent tool for confirming the success of a deuteration reaction. nih.govrsc.org
By comparing the ¹H-NMR spectrum of this compound with its unlabeled analogue, the absence of signals corresponding to the aromatic protons at the deuterated positions confirms the isotopic substitution. The degree of deuteration can be quantified by integrating the remaining proton signals relative to a non-deuterated internal standard or a signal from an unlabeled position on the molecule. nih.govnih.gov
Deuterium Nuclear Magnetic Resonance (²H-NMR) spectroscopy directly observes the deuterium nuclei. magritek.com This technique provides direct evidence of deuterium incorporation and can be used to determine the distribution and quantification of deuterium atoms in the molecule. researchgate.netsigmaaldrich.com The chemical shift range in ²H-NMR is similar to that of ¹H-NMR, allowing for straightforward spectral interpretation. magritek.comsigmaaldrich.com
²H-NMR is particularly valuable for highly enriched compounds where residual proton signals in ¹H-NMR are very weak. sigmaaldrich.com It can verify the specific positions of the deuterium labels and quantify their enrichment levels. researchgate.netsigmaaldrich.com Although deuterium signals are naturally broader than proton signals, quantitative ²H-NMR is a reliable method for assessing the isotopic purity of deuterated compounds. magritek.comsigmaaldrich.com Studies on deuterated chlorobenzene derivatives have utilized ²H-NMR to determine quadrupolar coupling constants and asymmetry parameters, demonstrating the technique's utility in detailed structural analysis. sigmaaldrich.com
| NMR Technique | Principle | Information Obtained |
|---|---|---|
| ¹H-NMR | Detects proton (¹H) nuclei. Deuterium substitution leads to signal disappearance. magritek.com | Confirms absence of protons at labeled sites; allows for quantification of deuterium incorporation via signal integration. nih.govnih.gov |
| ²H-NMR | Directly detects deuterium (²H) nuclei. magritek.com | Provides direct evidence and quantification of deuterium at specific positions; useful for highly enriched compounds. researchgate.netsigmaaldrich.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content and Position
¹³C-NMR for Isotopic Substitution Patterns
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a powerful analytical technique for elucidating the carbon framework of organic molecules. In the context of this compound, ¹³C-NMR is instrumental in confirming the specific positions of deuterium substitution. The introduction of deuterium atoms in place of protons leads to distinct changes in the ¹³C-NMR spectrum.
The chemical shifts in a ¹³C-NMR spectrum are sensitive to the local electronic environment of each carbon atom. docbrown.info The substitution of a proton with a deuterium atom can cause a small upfield shift (to a lower ppm value) for the directly attached carbon, known as an isotope shift. More significantly, the coupling between carbon-13 and deuterium (C-D coupling) differs from carbon-13 and proton (C-H) coupling. In a proton-decoupled ¹³C-NMR spectrum, which is the common practice, carbons attached to protons appear as singlets. bhu.ac.in However, carbons bonded to deuterium will exhibit a multiplet pattern due to the spin-spin coupling with deuterium, which has a spin quantum number of I=1. This results in a characteristic triplet for a CD group.
Furthermore, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons. libretexts.org For this compound, the absence of signals corresponding to specific CH groups that are expected in the unlabeled compound's spectrum, coupled with the appearance of new signals or changes in splitting patterns at the deuterated positions, provides definitive evidence of the isotopic substitution pattern. The analysis of chemical shifts and coupling patterns allows for the unambiguous assignment of the deuterium labels to the 4, 5, and 6 positions of the benzene (B151609) ring. chemicalbook.com
Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for 1,2,3-Trichlorobenzene
The following table displays the predicted chemical shifts for the unlabeled 1,2,3-trichlorobenzene. The introduction of deuterium at positions 4, 5, and 6 would lead to changes in the signals for C4, C5, and C6, primarily in their splitting patterns in a coupled spectrum.
| Carbon Position | Predicted Chemical Shift (ppm) | Attached Protons | Expected Multiplicity (in ¹H-coupled spectrum) |
| C1 | ~133 | 0 | Singlet |
| C2 | ~131 | 0 | Singlet |
| C3 | ~133 | 0 | Singlet |
| C4 | ~128 | 1 | Doublet |
| C5 | ~128 | 1 | Doublet |
| C6 | ~128 | 1 | Doublet |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. sigmaaldrich.comresearchgate.net
Mass Spectrometry (MS) for Isotopic Enrichment and Molecular Weight Validation
Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds, providing essential information on molecular weight and the extent of isotopic enrichment. open.ac.uk For this compound, MS is used to confirm the incorporation of three deuterium atoms and to quantify the percentage of the deuterated species relative to any residual unlabeled or partially labeled molecules. isotope.com
The mass spectrum of this compound will show a molecular ion peak (M⁺) that is three mass units higher than that of the unlabeled compound. The molecular weight of unlabeled 1,2,3-trichlorobenzene (C₆H₃Cl₃) is approximately 181.45 g/mol . The deuterated analogue, this compound (C₆D₃Cl₃), has a molecular weight of approximately 184.5 g/mol . isotope.com The presence and intensity of the peak at m/z 184.5 (and its isotopic variants due to chlorine isotopes) confirms the successful synthesis of the deuterated compound. core.ac.uk
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. rsc.org This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS can distinguish it from other compounds that may have the same nominal mass. By comparing the experimentally measured exact mass with the theoretically calculated mass for C₆D₃Cl₃, the identity of the compound can be confirmed with a high degree of confidence. osti.gov This is particularly important for differentiating the target compound from potential isobaric interferences.
Interactive Data Table: HRMS Data for this compound
| Compound | Molecular Formula | Calculated Exact Mass (m/z) |
| 1,2,3-Trichlorobenzene | C₆H₃Cl₃ | 179.93003 |
| This compound | C₆D₃Cl₃ | 182.9488 |
Note: The calculated masses are for the most abundant isotopes of each element.
Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry used to measure the relative abundance of isotopes in a given sample with very high precision. forensic-isotopes.org While standard MS can confirm the presence of deuterium, IRMS is the technique of choice for detailed studies on the retention and stability of the deuterium label under various conditions, such as during environmental fate studies or metabolic investigations. iaea.orgresearchgate.net
IRMS systems, often coupled with gas chromatography (GC-IRMS) or liquid chromatography (LC-IRMS), can precisely determine the ratio of deuterium to hydrogen (D/H) in a specific compound isolated from a complex mixture. uni-due.deacs.org This is crucial for applications where this compound is used as an internal standard or tracer, as any loss of the deuterium label would compromise the accuracy of the quantitative analysis. By analyzing the D/H ratio over time or after exposure to different experimental conditions, researchers can validate the stability of the isotopic label and ensure the reliability of their results. forensic-isotopes.org
Advanced Analytical Applications in Environmental and Chemical Sciences
Role as an Internal Standard in Quantitative Analysis
1,2,3-Trichlorobenzene-d3 is frequently employed as an internal standard in various analytical techniques to enhance the precision and accuracy of quantitative measurements. dspsystems.euepa.gov An internal standard is a known amount of a compound, chemically similar to the analyte, added to the unknown sample before analysis. This allows for correction of variations that may occur during sample preparation and instrumental analysis. wuxiapptec.comshimadzu.com The use of a stable isotope-labeled internal standard, such as this compound, is a preferred approach, especially in mass spectrometry-based methods. usp.orgcdc.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
In GC-MS analysis, this compound is a valuable internal standard, particularly for the determination of volatile and semi-volatile organic compounds. dspsystems.euepa.govepa.gov It is specified for use in several established environmental monitoring methods, such as those developed by the U.S. Environmental Protection Agency (EPA). epa.govepa.gov
The analysis of chlorinated pollutants in complex environmental matrices like soil, sediment, and industrial wastewater presents significant analytical challenges. cdc.govresearchgate.net this compound is used as an internal standard in methods designed to quantify a range of chlorinated compounds, including other trichlorobenzene isomers and various chlorinated pesticides and herbicides. gcms.cznih.gov For instance, in the analysis of estuarine biota tissue, a complex sample matrix, GC with tandem mass spectrometry was used to detect chlorinated compounds, including 1,2,3-trichlorobenzene (B84244), with a detection limit of 20 pg. nih.gov The use of an isotopically labeled internal standard like this compound is crucial for accurately determining the concentrations of these pollutants by compensating for sample loss during extraction and cleanup, as well as for variations in injection volume. shimadzu.comresearchgate.net
Table 1: Application of this compound in Quantifying Chlorinated Pollutants This table is interactive. Click on the headers to sort the data.
| Analytical Method | Matrix | Target Analytes | Role of this compound | Reference |
|---|---|---|---|---|
| GC-MS | Water, Soil, Sludge | Semivolatile Organic Pollutants | Internal Standard | epa.gov |
| VD/GC-MS | Water, Soil, Sludge | Volatile Organic Compounds | Internal Standard | epa.gov |
| GC-MS/MS | Surface Water | Priority Pollutants | Internal Standard | gcms.cz |
Matrix interference, where other components in the sample affect the analytical signal of the target analyte, is a common problem in environmental analysis. usp.orgmyadlm.org Using a stable isotope-labeled internal standard like this compound effectively mitigates these matrix effects. usp.orgresearchgate.net Since the deuterated standard co-elutes with the native analyte and experiences the same ionization suppression or enhancement, the ratio of the analyte signal to the internal standard signal remains constant, leading to more accurate quantification. wuxiapptec.commyadlm.org This isotopic distinction allows the mass spectrometer to differentiate between the analyte and the internal standard, even when they are not chromatographically separated. myadlm.org
In quantitative analysis, a calibration curve is constructed by plotting the response of the analytical instrument against known concentrations of the analyte. The linearity of this curve, often assessed by the coefficient of determination (R²), is a critical measure of the method's accuracy. epa.gov For methods utilizing this compound as an internal standard, excellent linearity with R² values greater than 0.99 is typically achieved for the target analytes. nih.gov For example, in the GC-MS analysis of chlorinated compounds, the instrument response was found to be linear over five orders of magnitude. nih.gov This high degree of linearity ensures that the concentration of the analyte in an unknown sample can be accurately determined from its measured response.
Method Validation Parameters
Precision and Accuracy Assessments in Environmental Water Analysis
The precision and accuracy of analytical methods are paramount for the reliable quantification of contaminants in environmental water samples. This compound is frequently employed in these assessments. For instance, in the analysis of volatile organic compounds (VOCs) in drinking water, achieving a high degree of precision and accuracy is a key requirement. shimadzu.co.kr Studies have shown that methods utilizing this compound can achieve a percent relative standard deviation (%RSD) of less than 6.82% and recoveries within 80% to 120%, which is well within the acceptable limits set by regulatory bodies like the U.S. Environmental Protection Agency (EPA). shimadzu.co.kr
In one study evaluating VOCs in drinking water, the precision and accuracy for 1,2,3-trichlorobenzene were demonstrated through replicate analyses. gcms.cz The results from these analyses are crucial for validating the analytical method's capability. gcms.cz Another analysis of VOCs in drinking water according to U.S. EPA Method 524.4 reported an accuracy of 91% and a precision of 4.7% for 1,2,3-trichlorobenzene over an extended sequence of 245 injections. thermofisher.com Similarly, a study on VOCs in groundwater found a precision of 2.43% and an accuracy of 105.00% for this compound. shimadzu.com
Data validation reports from environmental testing often highlight the importance of these metrics. For example, a data validation summary report noted the detection of 1,2,3-trichlorobenzene at low levels in method blanks, which underscores the need for rigorous quality control to ensure that reported sample concentrations are accurate and not the result of contamination. ny.gov The precision between different analyses is also a key factor, with studies on workplace air monitoring showing inter-batch relative standard deviations for 1,2,3-trichlorobenzene ranging from 3.27% to 4.25%. nih.gov
Table 1: Precision and Accuracy Data for 1,2,3-Trichlorobenzene in Water Analysis
| Analytical Method | Precision (%RSD) | Accuracy (% Recovery) | Source |
|---|---|---|---|
| VOCs in Drinking Water | <6.82 | 80-120 | shimadzu.co.kr |
| U.S. EPA Method 524.4 | 4.7 | 91 | thermofisher.com |
| VOCs in Groundwater | 2.43 | 105.00 | shimadzu.com |
| Workplace Air Monitoring (Inter-batch) | 3.27-4.25 | 92.4 | nih.gov |
Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. loesungsfabrik.de Determining these limits is a critical aspect of method validation. d-nb.info For 1,2,3-trichlorobenzene, various analytical techniques have established these crucial parameters.
In the analysis of volatile organic compounds, the LOQ for 1,2,3-trichlorobenzene has been reported to be approximately 5 µg/L in groundwater. epa.gov A study on the determination of trichlorobenzenes in workplace air reported a minimum quantification concentration of 0.81 μg/m³. nih.gov Another analytical method for volatile organic compounds in drinking water established a method detection limit (MDL) of 0.07 µg/L for 1,2,3-trichlorobenzene. thermofisher.com
The determination of LOD and LOQ can be based on several approaches, including the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve. loesungsfabrik.desepscience.com These values are not static and can be influenced by the sample matrix and the specific instrumentation used. d-nb.info
Table 2: LOD and LOQ for 1,2,3-Trichlorobenzene
| Matrix | LOD/MDL (µg/L) | LOQ (µg/L) | Source |
|---|---|---|---|
| Groundwater | - | 5 | epa.gov |
| Drinking Water | 0.07 | - | thermofisher.com |
| Workplace Air (µg/m³) | - | 0.81 | nih.gov |
Recovery Studies in Spiked Samples
Recovery studies, which involve adding a known amount of an analyte (spiking) to a sample, are essential for evaluating the performance of an analytical method. These studies help to determine the efficiency of the extraction process and to identify any matrix effects that may interfere with the analysis. nemi.gov this compound is often used in these studies due to its chemical similarity to the non-deuterated form.
In a study on the analysis of VOCs in drinking water, the recovery of 1,2,3-trichlorobenzene was found to be within the range of 80% to 120% in reagent water. shimadzu.co.kr Another study reported an average recovery of 92.4% for 1,2,3-trichlorobenzene in workplace air samples. nih.gov In the analysis of river water, the recovery of 1,2,3-trichlorobenzene was reported to be 105.00%. shimadzu.com These high recovery rates indicate the effectiveness of the analytical methods in extracting and quantifying the compound from various matrices.
Function as a Surrogate Standard in Analytical Method Performance Monitoring
Surrogate standards are compounds that are chemically similar to the target analytes but are not expected to be present in the original sample. They are added to every sample, standard, and blank to monitor the performance of the analytical method. epa.gov this compound is an ideal surrogate standard for the analysis of volatile and semi-volatile organic compounds due to its physical and chemical properties. epa.govepa.gov
Monitoring Analytical Method Performance and Matrix Effects
The primary role of a surrogate like this compound is to provide a measure of the method's performance for each individual sample. epa.gov Its recovery is used to detect any problems that may arise during sample preparation and analysis, such as incomplete extraction, sample loss, or instrument malfunction. epa.gov By monitoring the recovery of the surrogate, analysts can identify and correct for matrix effects, which are interferences from other components in the sample that can affect the accuracy of the results. cluin.org
For example, in the analysis of soil samples, the interaction between the internal standards and the soil matrix can significantly impact the accuracy of the results. epa.govepa.gov By using a suite of surrogates, including this compound, it is possible to assess the effects of boiling point and relative volatility on analyte recoveries. epa.gov
Assessing Sample Homogeneity and Analyte Distribution
In addition to monitoring method performance, surrogates can also be used to assess the homogeneity of a sample and the distribution of analytes within it. epa.gov Inadequate mixing of a sample can lead to non-representative results. By adding a surrogate and its labeled analog at different points in the sample preparation process, it is possible to evaluate the effectiveness of the mixing procedure. epa.gov If the recoveries of both the surrogate and its labeled analog are equivalent, it indicates that the sample is well-mixed and the analytes are evenly distributed. epa.gov
Applications in Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision. duq.edu It involves adding a known amount of an isotopically labeled standard, such as this compound, to a sample before processing. duq.edu The ratio of the naturally occurring analyte to the isotopically labeled standard is then measured by mass spectrometry.
Because the labeled standard behaves almost identically to the native analyte throughout the extraction and analysis process, any sample loss or variation in instrument response will affect both compounds equally. This allows for highly accurate quantification, as the measurement is based on the ratio of the two isotopes rather than on an external calibration curve. duq.edu this compound is commercially available for use in environmental analysis and as a synthetic intermediate, making it a key component in advanced analytical methods like IDMS. isotope.com
Contribution to Reference Material Certification and Metrology
The high accuracy and precision afforded by IDMS using stable isotope-labeled compounds like this compound are critical for the fields of reference material certification and metrology. lgcstandards.comresearchgate.net Metrology, the science of measurement, relies on establishing a chain of traceability to internationally recognized standards, such as the International System of Units (SI). researchgate.net IDMS is recognized as a primary ratio method, meaning it can provide measurement results of the highest metrological quality without the need for calibration using external standards of the same analyte, thereby providing a direct link to the SI. researchgate.netresearchgate.net
In the certification of reference materials (RMs) and certified reference materials (CRMs), this compound serves as an essential tool. Certified Reference Materials are "gold standard" materials with one or more property values certified by a technically valid procedure, accompanied by a certificate providing the value, its uncertainty, and a statement of metrological traceability. accustandard.com To assign a certified value for the concentration of unlabeled 1,2,3-trichlorobenzene in a material, analytical laboratories at national metrology institutes and other accredited bodies use IDMS. researchgate.net
By using this compound as an internal standard, these institutions can perform highly accurate quantifications, which are essential for establishing the certified value of the corresponding native compound in a given reference material. wikipedia.org The use of such isotopic reference materials is fundamental because mass spectrometers can exhibit fractionation, where the measured isotopic ratio differs from the true ratio in the sample. wikipedia.org By measuring a known isotopic standard, this instrumental fractionation can be corrected during data processing. wikipedia.org This process ensures that the certified values are accurate, reliable, and comparable across different laboratories and over time. researchgate.netwikipedia.org The stability and accuracy provided by these methods are crucial for regulatory monitoring, environmental testing, and quality control in various industries. lgcstandards.comresearchgate.net
Table 2: Applications of this compound in Analytical Science
| Application Area | Specific Use |
|---|---|
| Isotope Dilution Mass Spectrometry (IDMS) | Internal standard for accurate and precise quantification. lgcstandards.comlgcstandards.com |
| Environmental Analysis | Monitoring of persistent organic pollutants in water, soil, and sludge. lgcstandards.comepa.gov |
| Reference Material Certification | Used to assign certified concentration values for its unlabeled analogue. researchgate.netwikipedia.org |
| Chemical Metrology | Establishes traceability of chemical measurements to the SI. researchgate.net |
Environmental Fate and Transport Research As a Tracer Compound
Elucidating Degradation Pathways of Chlorinated Benzenes (using d3 as tracer for unlabeled analog)
The use of isotopically labeled compounds is a cornerstone of modern environmental chemistry for tracking the fate of pollutants. In the context of chlorinated benzenes, a deuterated analog like 1,2,3-trichlorobenzene-d3 would be an invaluable tool. When introduced into an experimental system (e.g., a soil slurry, a microbial culture, or a photochemical reactor) along with the unlabeled 1,2,3-trichlorobenzene (B84244), its degradation can be monitored independently. This allows for precise quantification of degradation rates and the unambiguous identification of metabolites, as the deuterium (B1214612) atoms act as a stable isotopic label that can be readily detected by mass spectrometry.
The degradation of chlorinated benzenes in the environment can be influenced by sunlight through photolysis. Studies have shown that trichlorobenzenes can undergo photoreductive dechlorination in water, especially in the presence of photosensitizing agents. cdc.gov This process involves the removal of chlorine atoms from the benzene (B151609) ring, leading to the formation of less chlorinated benzenes.
While specific studies detailing the use of this compound as a tracer in photolytic experiments are not prevalent, its application would be highly beneficial. By spiking a reaction mixture with a known amount of this compound, researchers could accurately track its disappearance and the appearance of deuterated dichlorobenzene and monochlorobenzene isomers. This would help in determining the quantum yields of the photolytic reactions and in identifying the primary photoproducts, distinguishing them from any pre-existing, unlabeled chlorinated benzenes in the environmental matrix.
The biodegradation of 1,2,3-trichlorobenzene is a key process governing its environmental persistence. Both aerobic and anaerobic microorganisms have been shown to degrade this compound, albeit often at slow rates. The use of this compound as a tracer in these studies would provide definitive evidence of biodegradation and help to delineate the complex metabolic pathways involved.
Under aerobic conditions, the initial step in the degradation of chlorinated benzenes is often the introduction of one or more hydroxyl groups onto the aromatic ring, a reaction catalyzed by oxygenase enzymes. researchgate.net For 1,2,3-trichlorobenzene, this can lead to the formation of various trichlorophenols and dichlorophenols. cdc.gov Studies on the aerobic biodegradation of 1,2,3-trichlorobenzene in soil have shown mineralization to occur at slow rates, with primary degradation products identified as 3,4,5-trichlorophenol, and 2,4- and 2,6-dichlorophenol. cdc.govnih.gov
The application of this compound as a tracer would be instrumental in confirming these pathways. By analyzing the isotopic composition of the resulting phenols, researchers could unequivocally link their formation to the degradation of the parent compound. This would also aid in quantifying the rates of different hydroxylation and dechlorination steps.
Table 1: Aerobic Mineralization Rates of Trichlorobenzene Isomers in Soil
| Compound | Mineralization Rate (nanomoles/day/20 g soil) | Reference |
| 1,2,3-Trichlorobenzene | 0.35 | cdc.gov |
| 1,2,4-Trichlorobenzene (B33124) | 1.0 | cdc.gov |
In anoxic environments such as sediments and groundwater, a primary degradation pathway for highly chlorinated benzenes is anaerobic reductive dechlorination. epa.govfrtr.gov This process involves the sequential removal of chlorine atoms, with the chlorinated benzene serving as an electron acceptor. For 1,2,3-trichlorobenzene, this can lead to the formation of dichlorobenzene and monochlorobenzene isomers. Enrichment cultures from Rhine River sediment have been shown to dechlorinate 1,2,3-trichlorobenzene stoichiometrically to 1,3-dichlorobenzene. nih.gov In methanogenic conditions, degradation to mono- and dichlorobenzenes has been observed for all three trichlorobenzene isomers after a lag period. cdc.gov
The use of this compound as a tracer in such studies would be particularly insightful. It would allow for the precise tracking of the reductive dechlorination process, helping to determine the preferred dechlorination pathways and the kinetics of each step. This is especially important in complex environmental matrices where multiple chlorinated benzenes may be present.
Table 2: Products of Anaerobic Reductive Dechlorination of 1,2,3-Trichlorobenzene
| Starting Compound | Major Dechlorination Product | Environment | Reference |
| 1,2,3-Trichlorobenzene | 1,3-Dichlorobenzene | Enrichment culture from river sediment | nih.gov |
| 1,2,3-Trichlorobenzene | Dichlorobenzenes, Monochlorobenzene | Methanogenic conditions | cdc.gov |
Various microbial consortia and specific fungal species have been investigated for their ability to biotransform 1,2,3-trichlorobenzene. Biotransformation refers to the enzymatic modification of a chemical compound by a living organism. medcraveonline.com For instance, a stable anaerobic bacterial consortium has been shown to reductively dechlorinate 1,2,3-trichlorobenzene to 1,3-dichlorobenzene. nih.govnih.gov The white-rot fungus Trametes versicolor has also demonstrated the ability to degrade 1,2,3-trichlorobenzene. researchgate.net
In these studies, this compound could serve as a powerful tracer to confirm biotransformation and to identify novel metabolites. By comparing the mass spectra of metabolites from incubations with labeled and unlabeled substrate, researchers could confidently identify the products of microbial action.
Table 3: Microbial Degradation of 1,2,3-Trichlorobenzene
| Microorganism/Consortium | Degradation Pathway | Key Findings | Reference |
| Anaerobic bacterial consortium | Reductive dechlorination | Stoichiometric conversion to 1,3-dichlorobenzene | nih.gov |
| Trametes versicolor (white-rot fungus) | Fungal degradation | Significant degradation of 1,2,3-trichlorobenzene | researchgate.net |
While hydrolysis is generally not considered a major environmental fate process for trichlorobenzenes due to their chemical stability, cdc.gov other chemical degradation pathways can occur under specific conditions. For instance, the degradation of chlorobenzene (B131634) derivatives by phosphine, which can be generated from phosphinate, has been explored. nih.govnih.govresearchgate.net
In laboratory studies investigating such chemical degradation reactions, this compound would be an ideal tracer. It would allow for precise measurement of the degradation kinetics and the identification of deuterated reaction products, providing clear evidence of the transformation of the parent molecule. This would be particularly useful in complex reaction mixtures where multiple side reactions might occur.
Advanced Oxidation Processes (AOPs) for Degradation
One study investigated the degradation of 1,2,3-trichlorobenzene using phosphinate under aerobic conditions at elevated temperatures, which generates highly reactive species like hydroxyl (•OH) and oxygen (O) radicals. nii.ac.jp This process led to the hydroxylation of the benzene ring and its eventual breakdown into carbon dioxide and various chlorobenzene and phenol (B47542) derivatives. nii.ac.jp The primary degradation mechanism was observed to be the substitution of chlorine atoms with hydroxyl groups, followed by the cleavage of the aromatic ring. nii.ac.jp It is anticipated that this compound would follow a similar degradation pathway in AOPs, as the carbon-deuterium bond is not expected to significantly alter the reactivity towards powerful oxidizing agents like hydroxyl radicals compared to the carbon-hydrogen bond in this context.
Table 1: Degradation Products of 1,2,3-Trichlorobenzene in an Oxidative Process
| Reactant | Degradation Products Identified |
|---|---|
| 1,2,3-Trichlorobenzene | o-Dichlorobenzene, m-Dichlorobenzene, Chlorobenzene, Benzene, Phenol derivatives, Carbon dioxide |
Data sourced from a study on degradation by phosphinate, which involves oxidative species similar to AOPs. nii.ac.jp
Sorption and Desorption Dynamics in Environmental Media
The movement and availability of this compound in the environment are largely controlled by its sorption and desorption to and from soil and sediment particles. The physicochemical properties of the deuterated compound are nearly identical to the non-deuterated form, thus studies on 1,2,3-trichlorobenzene can be used to understand its sorption behavior.
Soil organic matter (SOM) is the primary sorbent for non-polar organic compounds like trichlorobenzenes in soil. dss.go.th The high hydrophobicity of these compounds leads to their partitioning from the aqueous phase into the organic phase provided by SOM. Studies on various chlorobenzenes have shown a strong correlation between the soil's organic carbon content and the sorption coefficient (Koc). researchgate.net
Research on dichlorobenzene and trichlorobenzene isomers indicates that sorption to SOM is a key process governing their environmental distribution. dss.go.thresearchgate.net This interaction reduces their mobility in soil and their bioavailability for microbial degradation. The sorption mechanism is often described as partitioning, where the molecule dissolves into the bulk of the organic matter. udel.edu However, some studies also suggest a more complex interaction involving specific adsorption sites within the SOM matrix. dss.go.th For this compound, it is expected that it will exhibit strong sorption to soils with high organic matter content, limiting its transport with flowing groundwater but making it persistent in the soil matrix.
The "matrix" refers to the complex mixture of components in an environmental sample (e.g., soil, water) other than the analyte of interest. These components can significantly influence the sorption behavior of a compound and the accuracy of its quantification. In the context of sorption studies using isotope-labeled compounds like this compound, the matrix can affect both the sorption equilibrium and the analytical measurement.
Dissolved organic matter (DOM) in the aqueous phase can compete with soil organic matter for sorption of the analyte, potentially increasing its apparent solubility and mobility. mdpi.com Conversely, other components in the soil matrix, such as clays, can provide additional sorption sites. researchgate.net
From an analytical perspective, matrix effects are a well-documented phenomenon in mass spectrometry. nih.govresearchgate.net Co-extracted matrix components can either suppress or enhance the ionization of the target analyte, leading to underestimation or overestimation of its concentration. nih.govnih.gov Therefore, in studies tracking this compound, it is crucial to use matrix-matched calibration standards to ensure accurate quantification and to correctly interpret the sorption data. nih.gov The use of an isotope-labeled standard, such as this compound itself, helps to compensate for these matrix effects during analysis, as the standard and the analyte are affected similarly. nih.gov
Volatilization and Atmospheric Transport Studies
Volatilization is a significant transport pathway for chlorobenzenes from surface water and soil into the atmosphere. cdc.govepa.gov The tendency of a chemical to volatilize is governed by its Henry's Law constant and vapor pressure. Studies on the isomer 1,2,4-trichlorobenzene have shown that a very high percentage (around 93%) of its environmental discharge eventually partitions into the atmosphere. ethz.ch Given the similar physical and chemical properties among trichlorobenzene isomers, 1,2,3-trichlorobenzene and its deuterated analogue are also expected to be moderately volatile. nih.govnih.gov
Once in the atmosphere, these compounds can be transported over long distances. Their persistence in the atmosphere is determined by their reaction rate with photochemically produced hydroxyl radicals. The high volatility and moderate persistence mean that atmospheric deposition can be a source of contamination in remote areas. In tracer studies, the potential for loss via volatilization must be accounted for when performing a mass balance calculation for this compound in near-surface environments.
Tracer Studies for Contaminant Migration and Bioremediation Assessment
Isotopically labeled compounds are powerful tools for tracing the fate and transport of contaminants in the environment. epa.gov this compound is an ideal tracer for studies involving chlorinated benzene contamination. Its key advantage is that it behaves almost identically to the contaminant of interest in terms of transport and degradation, but it can be distinguished from the background contamination.
In hydrogeology, tracers are used to determine groundwater flow paths, velocity, and the dispersion of contaminants. epa.gov By introducing a known quantity of this compound into a contaminated aquifer, researchers can monitor its movement over time at downgradient wells. The arrival time and concentration distribution of the tracer provide direct information on the transport characteristics of the aquifer.
This approach is particularly useful in complex geological settings where groundwater flow is difficult to predict. Furthermore, comparing the transport of the deuterated tracer to that of a conservative tracer (one that does not sorb or degrade) can help quantify the extent of retardation due to sorption. While specific field studies detailing the use of this compound for plume tracking are not widely published, the principles are well-established through the use of other deuterated and 13C-labeled organic compounds in hydrogeological investigations. usgs.gov For instance, 13C-labeled chlorobenzenes have been successfully used in in-situ microcosms to confirm biodegradation pathways and assess the potential for natural attenuation at contaminated sites. usgs.gov
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,2,3-trichlorobenzene |
| 1,2,4-trichlorobenzene |
| Benzene |
| Carbon dioxide |
| Chlorobenzene |
| o-Dichlorobenzene |
| m-Dichlorobenzene |
| Phenol |
| 2,3-dichlorophenol |
| 2,6-dichlorophenol |
| 3,4,5-trichlorophenol |
| 2,4-dichlorophenol |
| 2,5-dichlorophenol |
| 3,4-dichlorophenol |
Evaluating Bioremediation Strategies
Bioremediation is a widely used strategy for cleaning up sites contaminated with chlorinated benzenes. nih.gov This process often involves stimulating microbial populations that can break down these toxic compounds into less harmful substances through processes like reductive dechlorination under anaerobic conditions or oxidation under aerobic conditions. nih.govepa.gov
The evaluation of these strategies often requires careful monitoring of the degradation of the target contaminant and its breakdown products. While deuterated compounds can be used in laboratory settings for mechanistic studies or as analytical standards to quantify remediation effectiveness, no field or microcosm studies were found that specifically mention the use of this compound to evaluate the efficacy of bioremediation strategies for chlorobenzene-contaminated sites. Research on the bioremediation of related compounds, such as 1,2,3-trichloropropane, highlights the complexity of these processes and the need for robust monitoring, but does not involve the use of this compound. nih.govresearchgate.net
Data Tables
Due to the absence of research on this compound as a tracer or in bioremediation evaluation, no data tables of research findings can be generated.
Spectroscopic Characterization and Theoretical Investigations
Vibrational Spectroscopy (IR, Raman) for Isotopic Effects
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in elucidating the isotopic effects within 1,2,3-trichlorobenzene-d3. The substitution of hydrogen with deuterium (B1214612) atoms leads to observable shifts in the vibrational frequencies, providing a clear signature of deuteration.
A key indicator of successful deuteration is the appearance of carbon-deuterium (C-D) stretching vibrations. In deuterated aromatic compounds, these vibrations typically appear in the range of 2100–2200 cm⁻¹. This is a significant shift from the characteristic C-H stretching vibrations, which are observed in the region of 2800–3100 cm⁻¹. For comparison, in the non-deuterated analog, 1,2,3-trichlorobenzene (B84244), the C-H stretching frequencies are a prominent feature. The mass difference between hydrogen and deuterium is the primary cause of this frequency shift; the heavier deuterium atom results in a lower vibrational frequency. msu.edu
Studies on similar deuterated benzene (B151609) derivatives have shown that C-C stretching vibrations are also affected by deuteration. For instance, in s-trideuterobenzene, the C-C vibrations are lowered compared to their frequencies in benzene. cdnsciencepub.com Similarly, upon deuteration of s-trichlorobenzene, the C-C vibrational frequencies were observed to shift from 1570 and 1420 cm⁻¹ to 1552 and 1342 cm⁻¹, respectively. cdnsciencepub.com
Interactive Table: Comparison of Vibrational Stretching Frequencies
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Compound Type |
| C-H Stretch | ~2800–3100 | Non-deuterated aromatics |
| C-D Stretch | ~2100–2200 | Deuterated aromatics |
| O-H Stretch | ~3600 | Alcohols (free) msu.edu |
| O-D Stretch | ~2600 | Deuterated alcohols msu.edu |
While 1,2,3-trichlorobenzene is a relatively rigid molecule, vibrational spectroscopy can provide insights into intermolecular interactions. In the solid state or in solution, weak intermolecular forces can influence the vibrational modes. Computational studies on related molecules have utilized methods like dispersion-corrected density functional theory (DFT) to evaluate weak interactions such as C-H···Cl hydrogen bonding and C-H···H-C contacts. researchgate.net The study of these subtle interactions is crucial for understanding the condensed-phase behavior of the molecule.
Advanced NMR Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both proton (¹H) and carbon-¹³ (¹³C) NMR, along with deuterium (²H) NMR, provide complementary information.
The substitution of protons with deuterium in this compound has a direct and predictable effect on its ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum, the signals corresponding to the deuterated positions are absent. The remaining proton signals may exhibit small shifts due to the isotopic substitution on neighboring carbons, an effect known as a deuterium-induced isotope shift.
In ¹³C NMR spectroscopy, the carbon atoms directly bonded to deuterium (C-D) exhibit a characteristic triplet multiplicity due to coupling with the deuterium nucleus (spin I=1). oregonstate.edu Furthermore, deuterium substitution can cause upfield shifts in the ¹³C chemical shifts of the directly attached carbon and even carbons several bonds away. nih.gov These long-range deuterium isotope effects are valuable for confirming the specific sites of deuteration within the molecule. nih.gov
Interactive Table: Expected NMR Spectral Features for this compound
| Nucleus | Expected Observation | Reason |
| ¹H | Absence of signals at deuterated positions. | Replacement of ¹H with ²H. |
| ¹³C | Triplet for C-D carbons. | Coupling to deuterium (spin I=1). oregonstate.edu |
| Upfield shifts for carbons near deuteration sites. | Deuterium isotope effect. nih.gov | |
| ²H | Signals confirming isotopic incorporation. | Presence of deuterium nuclei. huji.ac.il |
While this compound is generally stable, under specific catalytic conditions, it can be synthesized via H/D exchange reactions from its non-deuterated precursor. The study of such isotopic exchange processes is crucial for developing efficient labeling strategies. The stability of the C-D bond in this compound under various conditions is also a key parameter for its application as an internal standard in analytical methods like gas chromatography (GC) and mass spectrometry (MS).
Computational Chemistry and Quantum Mechanical Calculations
Computational chemistry provides theoretical support for the experimental spectroscopic data. binarystarchem.ca Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and NMR chemical shifts of this compound. researchgate.netdamascusuniversity.edu.sy
By calculating the optimized geometry and vibrational modes, theoretical IR and Raman spectra can be generated. damascusuniversity.edu.sy These calculated spectra can then be compared with experimental data to aid in the assignment of complex vibrational bands. annualreviews.org Similarly, theoretical calculations of NMR chemical shifts can help to resolve ambiguities in spectral assignments and provide a deeper understanding of the electronic structure of the molecule. d-nb.info The use of advanced computational models, such as those including dispersion corrections (e.g., B3LYP-D3), allows for a more accurate description of the molecule's properties, including intermolecular interactions. chemrxiv.org
Density Functional Theory (DFT) for Predicting Spectroscopic Parameters
Density Functional Theory (DFT) has emerged as a powerful computational tool for accurately predicting the spectroscopic properties of molecules. spectroscopyonline.com By approximating the electron density of a system, DFT methods can calculate various parameters, including vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. spectroscopyonline.comnih.gov
For a molecule like this compound, DFT calculations are instrumental in assigning experimental spectra and understanding the influence of isotopic substitution on its vibrational modes and electronic structure. The choice of the functional (e.g., B3LYP, M06-2X, PBEPBE) and the basis set (e.g., 6-311++G(d,p)) is critical and significantly influences the accuracy of the predictions. spectroscopyonline.com Studies on similar complex molecules like triclosan (B1682465) have shown that methods like M06-2X/6-311++G(d,p) provide excellent predictions for geometry, while others like LSDA/6-311G are superior for vibrational spectra. spectroscopyonline.com
DFT calculations would typically involve geometry optimization of the this compound molecule, followed by frequency calculations to ensure the structure is a true minimum on the potential energy surface. The output provides theoretical vibrational frequencies, which are often scaled to correct for anharmonicity and other systematic errors, and NMR shielding tensors, which are converted to chemical shifts using a reference compound like tetramethylsilane (B1202638) (TMS).
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) | Experimental Target |
|---|---|---|
| Vibrational Frequencies | ||
| C-D Stretch | ~2250 - 2300 cm⁻¹ | Infrared/Raman |
| C-Cl Stretch | ~600 - 800 cm⁻¹ | Infrared/Raman |
| Aromatic Ring Breathing | ~990 - 1010 cm⁻¹ | Infrared/Raman |
| NMR Chemical Shifts | ||
| δ (¹³C) | ~125 - 135 ppm | ¹³C NMR |
Ab Initio Calculations for Molecular Structure and Reactivity
Ab initio (Latin for "from the beginning") calculations are quantum chemistry methods based on first principles, without the inclusion of experimental data to parameterize the model. These methods solve the Schrödinger equation to provide highly accurate molecular structures, energies, and wavefunctions. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory offer a systematic pathway to improving accuracy.
For this compound, ab initio calculations can be employed to determine a precise equilibrium geometry, including bond lengths and angles. This is crucial for understanding the steric and electronic effects of the three adjacent chlorine atoms on the benzene ring and the impact of deuteration. Furthermore, these methods can model reaction pathways and transition states, providing insight into the molecule's reactivity, such as its susceptibility to nucleophilic or electrophilic attack. The calculated energy barriers can help predict reaction kinetics.
Table 2: Predicted Molecular Geometry Parameters from Ab Initio Calculations (Note: This table presents typical parameters obtained from ab initio calculations. The values are representative and not from a specific study on this compound.)
| Parameter | Description | Expected Value Range |
|---|---|---|
| C-C Bond Length | Aromatic ring carbon-carbon distance | 1.39 - 1.41 Å |
| C-Cl Bond Length | Carbon-chlorine bond distance | 1.72 - 1.75 Å |
| C-D Bond Length | Carbon-deuterium bond distance | ~1.08 Å |
| C-C-C Bond Angle | Angle within the aromatic ring | ~120° |
Modeling Isotopic Fractionation and Kinetic Isotope Effects
Isotope fractionation is the partitioning of isotopes between different substances or phases, which can provide insight into reaction mechanisms and environmental fate. researchgate.netnih.gov Studies on the non-deuterated parent compound, 1,2,3-trichlorobenzene, have shown significant stable carbon isotope fractionation during anaerobic biodegradation. oup.comoup.com For instance, the reductive dehalogenation of 1,2,3-trichlorobenzene by the anaerobic bacterium Dehalococcoides sp. strain CBDB1 resulted in an average carbon isotope enrichment factor (ε) of approximately -3.4‰. oup.comoup.com This indicates that molecules containing the lighter ¹²C isotope are degraded faster than those with ¹³C. In contrast, aerobic degradation pathways often show no significant isotope fractionation. oup.comresearchgate.net
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The KIE is a powerful tool for studying reaction mechanisms, as it can indicate whether a particular C-H (or C-D) bond is broken in the rate-determining step of the reaction. For this compound, comparing its reaction rate with that of its non-deuterated counterpart (1,2,3-trichlorobenzene) can elucidate the mechanisms of its degradation or transformation. A significant KIE (kH/kD > 1) would suggest that the C-D bond cleavage is a critical part of the slowest reaction step.
Table 3: Carbon Isotope Fractionation in the Biodegradation of 1,2,3-Trichlorobenzene
| Degradation Condition | Microorganism | Isotope Enrichment Factor (ε) | Reference |
|---|---|---|---|
| Anaerobic Reductive Dehalogenation | Dehalococcoides sp. strain CBDB1 | -3.1‰ to -3.7‰ | oup.comoup.com |
Mass Spectrometric Fragmentation Pathway Analysis for Deuterated Analogs
Mass spectrometry (MS) is a key analytical technique for the identification and quantification of this compound, which is often used as an internal standard in environmental analysis. isotope.com Understanding its fragmentation pathway is essential for developing robust analytical methods, particularly for techniques like gas chromatography-mass spectrometry (GC-MS).
Upon electron ionization (EI), this compound (molecular weight ~184.5 g/mol ) will first form a molecular ion (M⁺˙). isotope.comnih.gov Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks. For a molecule with three chlorine atoms, the relative intensities of the M, M+2, M+4, and M+6 peaks will be approximately 100:98:32:3.5.
The fragmentation of the molecular ion of chlorinated benzenes typically proceeds through the sequential loss of chlorine radicals (Cl˙) or hydrogen chloride (HCl), or in this case, deuterium chloride (DCl). The stability of the aromatic ring means that ring fragmentation is less common.
A plausible fragmentation pathway for this compound would be:
Loss of a chlorine radical: [M - Cl]⁺
Loss of a second chlorine radical: [M - 2Cl]⁺
Loss of DCl: [M - DCl]⁺˙
Table 4: Predicted Key Ions in the Mass Spectrum of this compound (Note: m/z values are based on the most abundant isotopes, ³⁵Cl and ²H=D. The actual spectrum will show clusters for chlorine-containing fragments.)
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺˙ | [C₆D₃³⁵Cl₃]⁺˙ | 183 | Molecular Ion |
| [M-D]⁺ | [C₆D₂³⁵Cl₃]⁺ | 181 | Loss of a Deuterium radical |
| [M-Cl]⁺ | [C₆D₃³⁵Cl₂]⁺ | 148 | Loss of a Chlorine radical |
| [M-DCl]⁺˙ | [C₆D₂³⁵Cl₂]⁺˙ | 146 | Loss of Deuterium Chloride |
Comparative Studies with Non Deuterated Analogues
Kinetic Isotope Effects (KIE) in Reaction Mechanisms
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orgunam.mx It is expressed as the ratio of the rate constant of the reaction with the light isotope (kH) to the rate constant of the reaction with the heavy isotope (kD). A KIE greater than 1 (kH/kD > 1) is termed a "normal" isotope effect, indicating that the reaction is slower with the heavier isotope, while a KIE less than 1 is an "inverse" isotope effect. wikipedia.org The magnitude of the KIE provides valuable insights into the reaction mechanism, particularly the rate-determining step.
Elucidating Rate-Limiting Steps in Chemical and Biochemical Reactions
The substitution of hydrogen with deuterium (B1214612) in 1,2,3-trichlorobenzene (B84244) to form 1,2,3-trichlorobenzene-d3 can be instrumental in determining whether a carbon-hydrogen (or carbon-deuterium) bond is broken in the rate-determining step of a reaction. This is known as a primary kinetic isotope effect. libretexts.orgpharmacy180.com The C-D bond has a lower zero-point vibrational energy than the C-H bond, and thus requires more energy to be broken. unam.mx Consequently, if the C-H bond is cleaved during the rate-limiting step, the reaction will proceed significantly slower for the deuterated compound, resulting in a primary KIE that is typically in the range of 2 to 8. pharmacy180.com
Conversely, if no significant KIE is observed (kH/kD ≈ 1), it suggests that the C-H bond is not broken in the rate-determining step. Secondary kinetic isotope effects, which are smaller (typically 1.0 to 1.5), can also provide information about changes in hybridization or the steric environment at the transition state. wikipedia.orgpharmacy180.com
Table 1: Theoretical Kinetic Isotope Effects (KIE) for a Hypothetical Reaction of 1,2,3-Trichlorobenzene
| Reaction Type | Involvement of C-H/C-D Bond in Rate-Limiting Step | Expected kH/kD for this compound | Implication for Reaction Mechanism |
| Reductive Dechlorination | C-H bond cleavage | ~2-8 | C-H bond breaking is rate-limiting |
| Electrophilic Aromatic Substitution | No C-H bond cleavage | ~1 | C-H bond breaking is not rate-limiting |
| Hydroxylation | C-H bond cleavage | ~2-8 | C-H bond breaking is rate-limiting |
Intramolecular vs. Intermolecular KIEs
Kinetic isotope effects can be measured in two ways: intramolecularly and intermolecularly. github.ioresearchgate.net An intermolecular KIE is determined by comparing the reaction rates of two separate batches of reactants, one with the non-deuterated compound (1,2,3-trichlorobenzene) and one with the deuterated compound (this compound). github.io
An intramolecular KIE , on the other hand, is measured in a single reaction where the substrate contains both hydrogen and deuterium atoms at equivalent positions. This allows for a direct competition between the cleavage of a C-H bond and a C-D bond within the same molecule. github.ioresearchgate.net
The comparison of intermolecular and intramolecular KIEs can provide further mechanistic details. nih.gov If the values are similar, it generally indicates that the C-H/C-D bond cleavage is the first and rate-determining step. However, a significant difference between the two can suggest the presence of a pre-equilibrium or an intermediate formed before the rate-limiting C-H/C-D bond cleavage step. researchgate.netnih.gov For a molecule like this compound, where all three hydrogens are substituted, intramolecular KIE studies would require a partially deuterated molecule.
Differential Spectroscopic Responses
The difference in mass between hydrogen and deuterium also leads to distinct spectroscopic signatures for this compound compared to its non-deuterated analogue. These differences are particularly evident in mass spectrometry and infrared (IR) spectroscopy.
In mass spectrometry (MS) , deuterated compounds are easily distinguished from their non-deuterated counterparts by their higher molecular weight. For this compound, each of the three deuterium atoms adds one mass unit, resulting in a molecular ion (M+) that is three mass units heavier than that of 1,2,3-trichlorobenzene. sigmaaldrich.com This "mass shift" is a definitive indicator of the presence and number of deuterium atoms in the molecule. This property makes deuterated compounds like this compound excellent internal standards for quantitative analysis of the non-deuterated form in complex matrices. helcom.fi
Table 2: Comparison of Expected Spectroscopic Properties
| Spectroscopic Technique | 1,2,3-Trichlorobenzene | This compound | Key Difference |
| Mass Spectrometry (Molecular Ion) | m/z ≈ 180 | m/z ≈ 183 | M+3 mass shift sigmaaldrich.com |
| Infrared Spectroscopy (Aromatic C-H/C-D Stretch) | ~3000-3100 cm⁻¹ | ~2100-2300 cm⁻¹ | Shift to lower wavenumber |
| ¹H NMR Spectroscopy | Signals present in aromatic region | Absence of signals in aromatic region | Disappearance of proton signals |
| ¹³C NMR Spectroscopy | Characteristic chemical shifts | Minor upfield shifts possible (isotope effect) | Subtle shifts in carbon signals |
Contrasting Environmental Behavior (e.g., degradation rates, partitioning)
The kinetic isotope effect has significant implications for the environmental fate of this compound. The slower rate of C-D bond cleavage compared to C-H bond cleavage can lead to a slower degradation rate for the deuterated compound in environments where biodegradation is a key removal process. thefdalawblog.com
Studies on the biodegradation of non-deuterated 1,2,3-trichlorobenzene have shown that it can be degraded under both aerobic and anaerobic conditions, although often at slow rates. nih.govcdc.gov For instance, under anaerobic conditions, the reductive dechlorination of 1,2,3-trichlorobenzene has been observed with half-lives reported to be around 23 days in some studies. cdc.gov Given that C-H bond cleavage can be the rate-limiting step in such degradation pathways, it is expected that this compound would exhibit a longer half-life under similar conditions. This increased persistence is a critical consideration in environmental risk assessment.
Compound-specific isotope analysis (CSIA) of chlorinated benzenes has demonstrated that significant carbon isotope fractionation occurs during biodegradation, providing a tool to track degradation in the field. researchgate.netnih.gov While these studies focus on the fractionation of stable carbon isotopes (¹³C/¹²C), the underlying principle of kinetic isotope effects also applies to hydrogen isotopes.
Table 3: Comparison of Environmental Behavior Parameters
| Parameter | 1,2,3-Trichlorobenzene | This compound (Expected) | Basis for Difference |
| Biodegradation Rate (aerobic/anaerobic) | Reported half-life of ~23 days (anaerobic) cdc.gov | Slower than non-deuterated analogue | Kinetic Isotope Effect (slower C-D bond cleavage) |
| Persistence in the Environment | Moderately persistent | More persistent than non-deuterated analogue | Slower degradation rate |
| Octanol-Water Partitioning Coefficient (log Kow) | ~4.05 | Expected to be very similar | Minimal change in hydrophobicity |
| Volatility | Moderately volatile | Expected to be very similar | Minimal change in vapor pressure |
Emerging Research Areas and Future Directions
Development of Novel Synthesis Routes for Site-Specific Deuteration
The precision of analytical results using 1,2,3-trichlorobenzene-d3 is fundamentally dependent on the specific location and high isotopic purity of the deuterium (B1214612) atoms. Consequently, a key area of research is the development of synthetic methods that offer superior control over deuteration.
Traditional synthesis methods can sometimes lack the required specificity, leading to mixtures of isomers or incomplete deuteration. Modern synthetic organic chemistry offers several promising alternatives. snnu.edu.cn Transition-metal-catalyzed hydrogen isotope exchange (HIE) has emerged as a powerful technique for the site-selective deuteration of aromatic compounds. snnu.edu.cn Catalysts based on metals like iridium, rhodium, and palladium can facilitate direct C-H bond activation, allowing for the targeted replacement of hydrogen with deuterium from sources like deuterium gas (D2) or deuterated solvents. snnu.edu.cnresearchgate.net For example, specific iridium catalysts have shown high efficiency in directing deuteration to particular positions on a benzene (B151609) ring, influenced by the electronic and steric properties of existing substituents. nih.gov
Another approach gaining traction is the dehalogenative deuteration of halo(hetero)arenes, which uses palladium catalysts to replace a halogen atom with a deuterium atom. researchgate.net This method is advantageous for its high yields and excellent deuterium purity (>98%). researchgate.net Researchers are also exploring multicomponent reactions (MCRs) which can rapidly generate libraries of deuterated, drug-like molecules, demonstrating the potential for creating complex deuterated standards. beilstein-journals.org These advanced synthetic strategies are crucial for producing highly pure, specifically labeled this compound, thereby enhancing its reliability in sensitive analytical applications.
Integration into Multi-Omics Research (e.g., stable isotope tracing in environmental metabolomics, flux analysis)
The field of multi-omics, which integrates data from genomics, proteomics, and metabolomics, is beginning to leverage deuterated compounds like this compound for more than simple quantification. nih.gov Stable Isotope Probing (SIP) is a powerful technique that uses isotopically labeled compounds to trace their fate in complex systems. microbe.com
In environmental metabolomics, this compound can act as a tracer to follow the biotransformation of its non-deuterated (or "light") counterpart within an organism or ecosystem. wisc.edu By introducing a known quantity of the labeled compound, scientists can track its uptake, metabolic conversion, and distribution. microbe.com This approach, often utilizing mass spectrometry, allows for the identification of metabolic pathways involved in the detoxification of chlorobenzenes and can help uncover novel biomarkers of exposure and effect. nih.govmicrobe.com
Furthermore, stable isotope tracing is invaluable for flux analysis, which quantifies the rates of metabolic reactions and the movement of substances through biological and environmental systems. By monitoring the changing ratios of deuterated to non-deuterated chlorobenzene (B131634) in various environmental compartments (e.g., soil, water, biota), researchers can model the flow and transformation of these pollutants. researchgate.net This provides critical data for understanding the persistence, degradation, and potential for bioaccumulation of chlorobenzenes in the environment. uni-tuebingen.dechemrxiv.org
Standardization and Reference Material Development for Deuterated Chlorobenzenes
The accuracy and reliability of environmental analysis depend on the availability of high-quality reference materials. As the use of this compound and other deuterated standards becomes more common in regulatory monitoring and research, the need for Certified Reference Materials (CRMs) is critical. restek.com
CRMs are materials with precisely known and certified properties, such as concentration and isotopic purity, that are used to calibrate instruments and validate analytical methods. restek.com Organizations like LGC Standards, Cambridge Isotope Laboratories, and Restek provide well-characterized deuterated chlorobenzene standards, often with specified chemical purity and isotopic enrichment. restek.comlgcstandards.comisotope.com For example, products are available as neat materials or as certified solutions in solvents like methanol (B129727) or methylene (B1212753) chloride. restek.comlookchem.com
The development of these standards is a rigorous process. It involves not only precise synthesis but also extensive characterization and stability testing. The availability of CRMs for compounds like this compound ensures that data generated by different laboratories are comparable and traceable to a common standard, which is essential for enforcing environmental regulations and for collaborative, large-scale environmental studies. lgcstandards.comdspsystems.eu Future work will focus on expanding the variety of available CRMs for a broader range of deuterated environmental contaminants and ensuring their long-term availability to the global scientific community.
Data Tables
Table 1: Examples of Commercially Available Deuterated Chlorobenzene Standards
| Product Name | Supplier | Purity/Enrichment | Format | CAS Number (Labeled) |
| 1,2,3-Trichlorobenzene (B84244) (D3, 98%) | LGC Standards | 98% | Not specified | 3907-98-0 |
| 1,2,3-Trichlorobenzene (D₃, 98%) | Cambridge Isotope Laboratories | 98% | Neat | 3907-98-0 |
| Chlorobenzene-d5 | Sigma-Aldrich | 99 atom % D | Solution in Methanol | 3114-55-4 |
| Chlorobenzene-d₅ (D, 99%) | Cambridge Isotope Laboratories | 99% | Neat | 3114-55-4 |
| 1,2,4-Trichlorobenzene-d3 | Santa Cruz Biotechnology | ≥98% | Not specified | 2199-72-6 |
Q & A
Q. How is 1,2,3-trichlorobenzene-d3 characterized for purity in environmental analytical applications?
To verify purity, researchers employ gas chromatography-mass spectrometry (GC-MS) with a DB-5MS capillary column (30 m × 0.25 mm ID, 0.25 μm film) coupled with electron ionization (EI) to detect trace impurities. Deuterium nuclear magnetic resonance (²H NMR) is critical for confirming isotopic enrichment by comparing peak shifts against non-deuterated analogs. For environmental applications, calibration with certified reference materials (CRMs) ensures accuracy in quantification, particularly when used as an internal standard for quantifying non-deuterated chlorobenzenes in complex matrices .
Q. What experimental methods are recommended for determining the Henry’s Law constant of this compound?
The Equilibrium Partitioning in Closed Systems (EPICS) method is widely used. This involves measuring the compound’s partitioning between aqueous and gaseous phases in temperature-controlled reactors. For deuterated analogs, headspace gas chromatography with flame ionization detection (HS-GC/FID) is preferred due to its sensitivity to isotopic differences. Data interpretation requires correction for deuterium’s kinetic isotope effects (KIE) on volatility, as seen in Henry’s Law constant compilations for chlorobenzenes .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported degradation rates of deuterated chlorobenzenes in environmental studies?
Discrepancies often arise from variations in experimental conditions (e.g., microbial consortia, redox states). A systematic approach includes:
- Meta-analysis of existing datasets using tools like PRISMA to identify confounding variables (e.g., pH, temperature).
- Controlled microcosm experiments comparing degradation pathways under standardized conditions (e.g., OECD 301B ready biodegradability tests).
- Isotopic tracer studies using ¹³C-labeled analogs to distinguish abiotic vs. biotic degradation mechanisms. Cross-referencing toxicological databases (e.g., TOXCENTER) helps contextualize findings and identify literature gaps .
Q. What role do computational models like QSPR play in predicting the physicochemical properties of this compound?
Quantitative Structure-Property Relationship (QSPR) models leverage quantum chemical descriptors (e.g., dipole moments, polarizability) to predict properties such as solubility and octanol-water partition coefficients (log Kow). For deuterated compounds, models must account for isotopic substitution’s impact on vibrational frequencies and bond strengths. Neural network-based tools (e.g., CC-DPS) integrate these factors to refine predictions, enabling researchers to bypass resource-intensive experimental measurements for preliminary assessments .
Q. How does deuteration affect the kinetic isotope effects (KIE) in the reaction mechanisms of this compound compared to its non-deuterated analog?
Deuteration alters reaction kinetics due to differences in zero-point energy between C–H and C–D bonds. For example:
- In hydrolytic degradation , KIE values (kH/kD) > 1 indicate slower reaction rates for deuterated compounds.
- In photolytic degradation , deuterium’s reduced vibrational energy may shift UV absorption spectra, affecting photoreactivity. Experimental validation requires tandem mass spectrometry (MS/MS) to track deuterium retention in reaction intermediates. Comparative studies using isotopologs (e.g., d0 vs. d3) are essential for isolating isotopic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
